

# 2-Heptanol in banana fruit aroma compounds

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**Compound Focus:** 2-Heptanol

CAS No.: 543-49-7  
Cat. No.: S560084

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## The Role of 2-Heptanol in Banana Aroma

**2-Heptanol** is identified as one of the key volatile compounds contributing to the aromatic profile of bananas. It is found in both commercial banana essence and fresh banana fruit paste. Research using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) has shown that **2-heptanol**, along with compounds like isoamyl acetate and ethyl butyrate, is present in **high concentrations** and is readily detected by sensory panelists, indicating its significant contribution to the overall aroma [1].

The compound's organoleptic properties are described as having a **fruity, green, earthy, and bitter taste**, with an odor characterized as **fresh, lemongrass, herbal, sweet, and floral** [2].

## Chemical and Physical Profile of 2-Heptanol

The table below summarizes the key identifiers and physical properties of **2-Heptanol** for laboratory reference:

Property	Value / Description
CAS Number	543-49-7 [2]

Property	Value / Description
Molecular Formula	C <sub>7</sub> H <sub>16</sub> O [2]
Molecular Weight	116.20 g/mol [2]
Physical Description	Colorless clear liquid [2]
Boiling Point	160 - 162 °C @ 760 mmHg [2]
Odor Type	Citrus [2]
Odor Description	Fresh lemon grass, herbal, sweet, floral, fruity, green [2]
Flavor Description	Fruity, green, earthy, bitter [2]
Solubility in Water	3270 - 3569 mg/L @ 25 °C [2]
logP (o/w)	2.31 (estimated) [2]

Experimental Protocol for Aroma Analysis

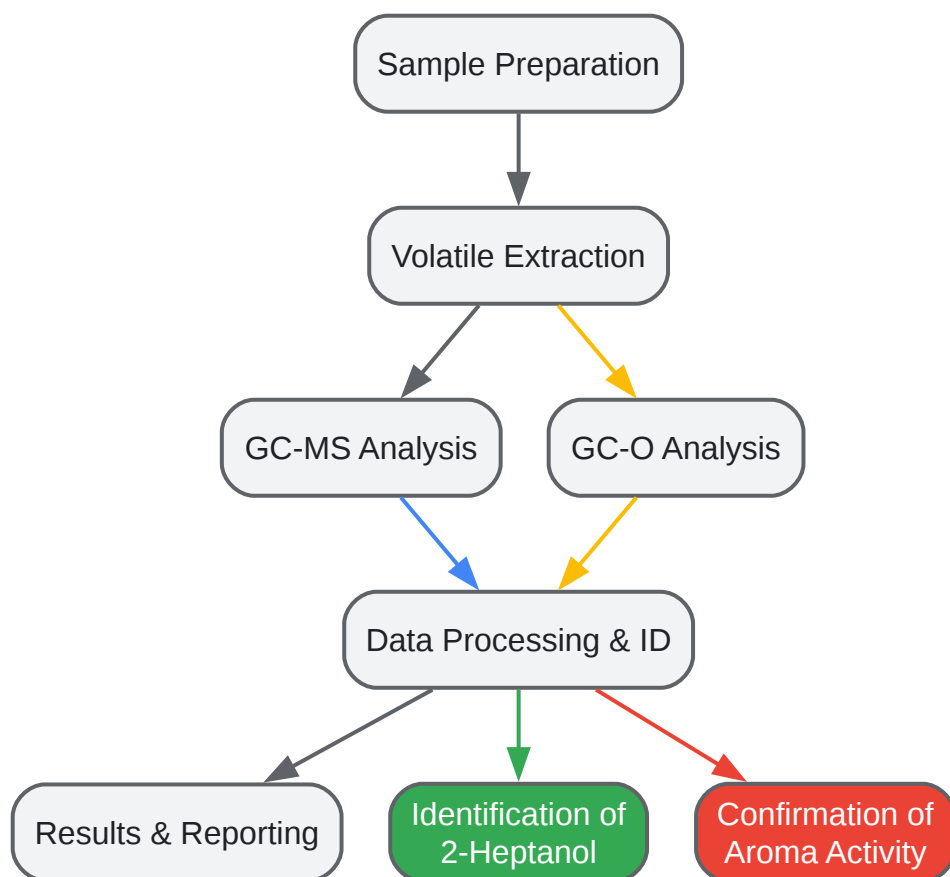
The primary methodology for identifying and quantifying **2-heptanol** in banana fruit involves a combination of analytical techniques as described in the key study [1].

- **Sample Preparation:**
  - **For Commercial Banana Essence:** The essence is used directly, often without extensive preparation.
  - **For Fresh Banana Fruit:** Fresh fruit is processed into a homogeneous paste. This disruption of tissue is crucial for releasing previously compartmentalized enzymes and substrates that form volatile compounds [3].
- **Extraction of Volatiles:** Volatile compounds from both sample types are typically extracted using methods such as Headspace-Solid Phase Microextraction (HS-SPME) or solvent extraction, which concentrate the aroma compounds for analysis.
- **Gas Chromatography-Mass Spectrometry (GC-MS):**

- **Purpose:** To separate the complex mixture of volatiles and identify each component based on their mass spectrum.
  - **Procedure:** The extracted volatiles are injected into a GC system. They are vaporized and carried by an inert gas through a column, where they separate based on their affinity for the column coating and the carrier gas.
  - **Detection:** As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against standard reference libraries (e.g., NIST) for identification. A total of 43 and 26 compounds were quantified in commercial banana essence and fresh banana fruit paste, respectively, using this method [1].
- **Gas Chromatography-Olfactometry (GC-O):**
    - **Purpose:** To determine which of the separated compounds are actually aroma-active and contribute to the overall scent.
    - **Procedure:** The effluent from the GC column is split between the mass spectrometer and a specialized olfactory port where a human assessor sniffs the air.
    - **Data Collection:** The panelist records the perceived intensity and description of each aroma as it elutes. This technique confirmed that **2-heptanol** is one of the compounds "most detected by GC-O panelists" [1].

## Graphviz Workflow Diagram

The following diagram illustrates the experimental workflow for analyzing **2-Heptanol** in bananas using DOT language, which can be rendered into a diagram with Graphviz.



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*Experimental workflow for identifying and validating aroma-active compounds.*

## Key Takeaways

- **Significant Contributor:** **2-Heptanol** is a verified aroma-active compound in banana, notable for its high concentration and detection in sensory analysis [1].
- **Analytical Gold Standard:** The combined use of **GC-MS for identification** and **GC-O for sensory validation** is the definitive method for profiling key aroma compounds like **2-heptanol** [1].
- **Compound Characteristics:** Its distinct fruity, green, and earthy flavor notes, along with favorable physicochemical properties like moderate water solubility, define **2-heptanol's** role in banana aroma [2].

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## References

1. Aromatic profile of aqueous banana essence and ... [pubmed.ncbi.nlm.nih.gov]

2. - 2 , 543-49-7 heptanol [thegoodscentcompany.com]

3. Advances in Fruit Volatile Research - PMC Aroma [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [2-Heptanol in banana fruit aroma compounds]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b560084#2-heptanol-in-banana-fruit-aroma-compounds]

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